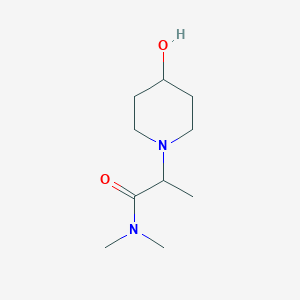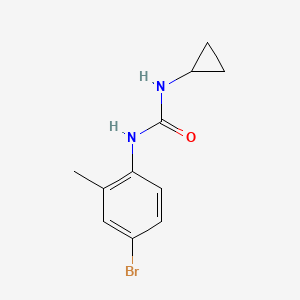
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide, also known as HPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPD is a piperidine derivative that has been used as a building block in the synthesis of several biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide is not fully understood. However, it has been suggested that 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide acts as a nucleophile and reacts with electrophilic species, such as carbonyl compounds and imines. The resulting adducts are believed to be responsible for the biological activity of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide and its derivatives.
Biochemical and Physiological Effects:
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. They have been reported to have antiviral, antibacterial, and anticancer activity. 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
Advantages and Limitations for Lab Experiments
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide has several advantages as a building block in the synthesis of biologically active molecules. It is readily available, easy to handle, and has a relatively low cost. However, 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide also has some limitations, such as its low reactivity towards some electrophilic species and its tendency to form adducts with unwanted reagents.
Future Directions
There are several future directions for the use of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide in scientific research. One potential application is the development of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide-based metal catalysts for organic transformations. Another direction is the synthesis of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide derivatives with improved biological activity and selectivity. Additionally, 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide could be used as a building block in the synthesis of novel materials with unique properties.
In conclusion, 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide and its derivatives is needed to fully understand their potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide involves the reaction of 4-hydroxypiperidine with N,N-dimethylpropanamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide. The yield of 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of several biologically active molecules, such as antiviral, antibacterial, and anticancer agents. 2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide has also been used as a ligand in the development of metal-based catalysts for organic transformations.
properties
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(10(14)11(2)3)12-6-4-9(13)5-7-12/h8-9,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYGAFHRULIWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)N1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N,N-dimethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)
![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)
![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)



![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)